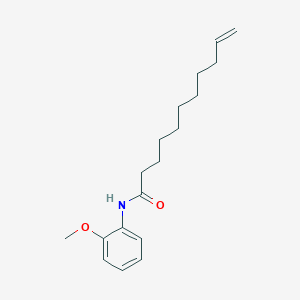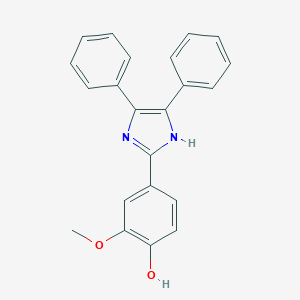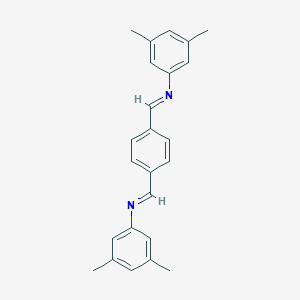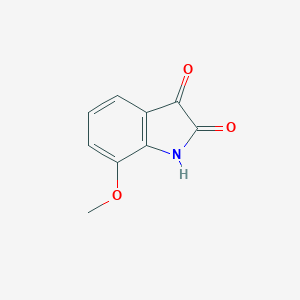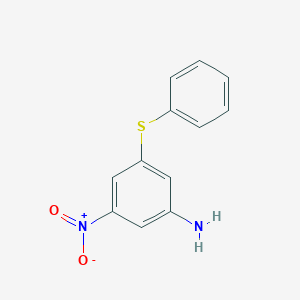![molecular formula C18H15N3O3 B188036 1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine CAS No. 93870-02-1](/img/structure/B188036.png)
1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine, also known as MNPNH, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a hydrazone derivative that has been synthesized through a variety of methods, and its mechanism of action and physiological effects have been extensively investigated. In
Wirkmechanismus
The mechanism of action of 1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine is not fully understood, but it is believed to involve the inhibition of cellular respiration and the induction of apoptosis in cancer cells. 1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine has been shown to disrupt the mitochondrial membrane potential and to activate caspase-3, which leads to the activation of the apoptotic pathway.
Biochemische Und Physiologische Effekte
1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine has been shown to have cytotoxic effects on cancer cells, and it has been investigated as a potential anticancer agent. This compound has also been shown to have the ability to induce apoptosis in cancer cells, which makes it a promising candidate for cancer therapy. 1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine has been shown to disrupt the mitochondrial membrane potential and to activate caspase-3, which leads to the activation of the apoptotic pathway. Additionally, 1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine is its potential as a cytotoxic agent for cancer cells. This compound has been shown to have selective cytotoxicity towards cancer cells, which makes it a promising candidate for cancer therapy. Additionally, 1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine has been shown to have the ability to induce apoptosis in cancer cells, which is a desirable effect for cancer therapy. However, one of the limitations of 1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine is its potential toxicity towards normal cells, which needs to be further investigated.
Zukünftige Richtungen
There are several future directions for research on 1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine. One area of research is the investigation of its potential as a fluorescent probe for the detection of metal ions in biological systems. Another area of research is the investigation of its potential as a cytotoxic agent for cancer cells, and the development of more selective and less toxic analogs. Additionally, further studies are needed to investigate the mechanism of action of 1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine and its potential side effects on normal cells.
Synthesemethoden
1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine can be synthesized through a variety of methods. One of the most commonly used methods involves the reaction of 2-methoxy-1-naphthaldehyde with 4-nitrophenylhydrazine in the presence of a catalyst such as acetic acid or sulfuric acid. The resulting mixture is then heated under reflux for several hours, and the product is isolated through recrystallization. Other methods involve the use of different aldehydes and hydrazines, as well as different reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to have cytotoxic effects on cancer cells, and it has been investigated as a potential anticancer agent. 1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
CAS-Nummer |
93870-02-1 |
|---|---|
Produktname |
1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine |
Molekularformel |
C18H15N3O3 |
Molekulargewicht |
321.3 g/mol |
IUPAC-Name |
N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-4-nitroaniline |
InChI |
InChI=1S/C18H15N3O3/c1-24-18-11-6-13-4-2-3-5-16(13)17(18)12-19-20-14-7-9-15(10-8-14)21(22)23/h2-12,20H,1H3/b19-12+ |
InChI-Schlüssel |
YPVAHSSAKKJCFI-XDHOZWIPSA-N |
Isomerische SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=N/NC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNC3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNC3=CC=C(C=C3)[N+](=O)[O-] |
Andere CAS-Nummern |
93870-02-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



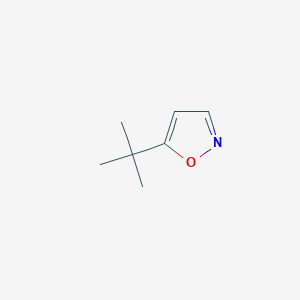

![[(1S,2R)-2-Acetyloxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-2-phenylethyl] acetate](/img/structure/B187956.png)
![3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B187957.png)

![Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl-](/img/structure/B187961.png)
